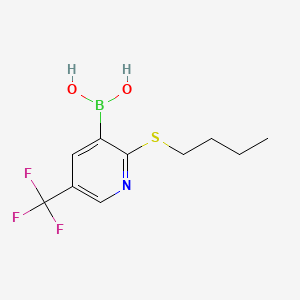

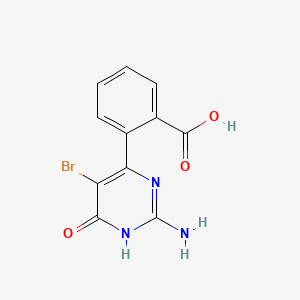

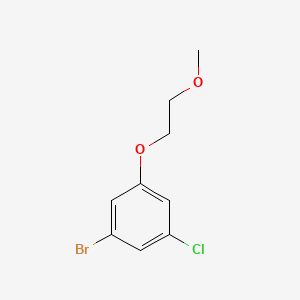

![molecular formula C6H4N4O2 B596078 [1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid CAS No. 1245644-97-6](/img/structure/B596078.png)

[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“[1,2,4]Triazolo[4,3-a]pyrazine” is a nitrogen-containing heterocycle . It is a key scaffold in the synthesis of various derivatives with potential antibacterial activities . The derivatives of this compound have shown satisfactory activity against certain cancer cell lines .

Synthesis Analysis

The synthesis of “[1,2,4]Triazolo[4,3-a]pyrazine” derivatives involves various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The synthetic route of 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine starts with ethyl trifluoroacetate (I), which is dissolved in acetonitrile and reacted with hydrazine hydrate (35%, w/v) for 1 h under almost room-temperature (20 °C) conditions to obtain trifluoroacetohydrazide (II) .Molecular Structure Analysis

The molecular structure of “[1,2,4]Triazolo[4,3-a]pyrazine” derivatives is characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “[1,2,4]Triazolo[4,3-a]pyrazine” derivatives are complex and involve multiple steps . The starting material, ethyl trifluoroacetate (I), is reacted with hydrazine hydrate to obtain trifluoroacetohydrazide (II) .Physical And Chemical Properties Analysis

The physical and chemical properties of “[1,2,4]Triazolo[4,3-a]pyrazine” derivatives can be characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .科学的研究の応用

Cancer Therapeutics: Dual c-Met/VEGFR-2 Inhibitors

[1,2,4]Triazolo[4,3-a]pyrazine derivatives have been studied for their potential as dual c-Met/VEGFR-2 inhibitors, which are important targets in cancer therapy . These compounds have shown promising antiproliferative activities against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and Hela (cervical cancer) cells. The inhibition of these kinases can lead to the suppression of tumor growth and angiogenesis.

Antibacterial Agents

Novel triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their antibacterial activity . Some of these compounds exhibited moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. This suggests their potential use as new antibacterial agents, which is crucial in the face of rising antibiotic resistance.

Antidiabetic Drug Development

The triazolo[4,3-a]pyrazine core is a key pharmacophore in the development of antidiabetic drugs . It is notably present in sitagliptin phosphate, a drug used for the treatment of type II diabetes mellitus. Research in this area continues to explore the potential of triazolo[4,3-a]pyrazine derivatives for improved antidiabetic therapies.

Anti-Platelet Aggregation

Compounds with the triazolo[4,3-a]pyrazine structure have been identified to possess anti-platelet aggregation properties . This application is significant in the prevention of thrombotic events, such as heart attacks and strokes, by inhibiting the clumping together of platelets in the blood.

Antifungal and Antimalarial Applications

The derivatives of triazolo[4,3-a]pyrazine have shown a range of biological activities, including antifungal and antimalarial properties . These findings are important for the development of new treatments for fungal infections and malaria, especially in regions where resistance to existing medications is prevalent.

Anticonvulsant Properties

Research has indicated that triazolo[4,3-a]pyrazine derivatives can also serve as anticonvulsants . This application is crucial for the management and treatment of various seizure disorders, offering potential for new therapeutic options in neurology.

Overcoming Multidrug Resistance in Cancer

Triazolo[4,3-a]pyrazine derivatives have been investigated for their role in overcoming multidrug resistance in cancer treatment . They act as PARP1 inhibitors, which can be a useful pharmacological tool for investigating the mechanism of acquired resistance to PARP1 inhibitors and may represent promising therapeutic agents for the treatment of HR deficient cancers.

Molecular Docking and Dynamics Simulation

These compounds have been utilized in molecular docking and dynamics simulations to understand their binding interactions with target proteins . This application is essential in drug design and discovery, providing insights into the molecular basis of drug action and aiding in the optimization of therapeutic agents.

将来の方向性

The future directions for the research on “[1,2,4]Triazolo[4,3-a]pyrazine” derivatives could involve further investigation into their antibacterial and anticancer activities . Additionally, more studies are needed to fully understand their mechanism of action and to evaluate their safety and potential hazards .

作用機序

Target of Action

The primary targets of [1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid are c-Met kinase and Poly (ADP-ribose) polymerase 1 (PARP1) . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular survival, growth, and migration. PARP1 is a key protein involved in DNA repair and genomic stability.

Mode of Action

This compound interacts with its targets by inhibiting their activity. It has been found to exhibit excellent inhibitory activity against c-Met kinase , and it also acts as a PARP1 inhibitor . By inhibiting these targets, the compound interferes with their normal function, leading to changes in cellular processes.

Biochemical Pathways

The inhibition of c-Met kinase and PARP1 affects several biochemical pathways. The inhibition of c-Met kinase can disrupt cellular processes such as cell survival and migration . On the other hand, inhibiting PARP1 can lead to the accumulation of DNA damage, as PARP1 plays a crucial role in DNA repair .

Result of Action

The molecular and cellular effects of [1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid’s action are primarily due to its inhibitory effects on c-Met kinase and PARP1. By inhibiting these targets, the compound can disrupt cellular processes and lead to cell death . This makes it a potential therapeutic agent for conditions such as cancer.

特性

IUPAC Name |

[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c11-6(12)5-9-8-4-3-7-1-2-10(4)5/h1-3H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKZPGQGALUACN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NN=C2C(=O)O)C=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681016 |

Source

|

| Record name | [1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1245644-97-6 |

Source

|

| Record name | [1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

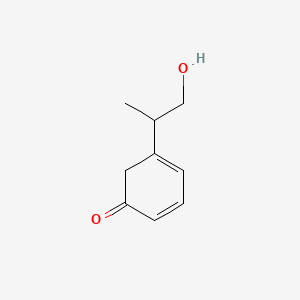

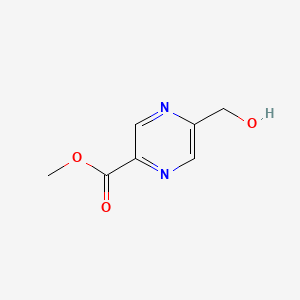

![1H-Pyrazolo[4,3-c]pyridin-6-amine](/img/structure/B595999.png)

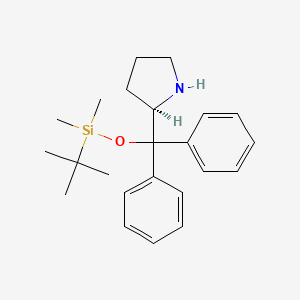

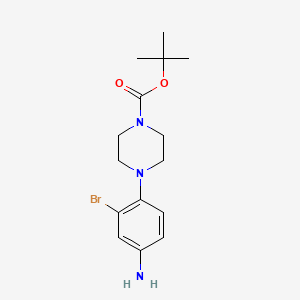

![tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B596002.png)

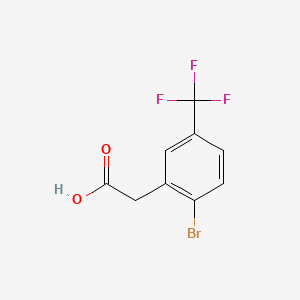

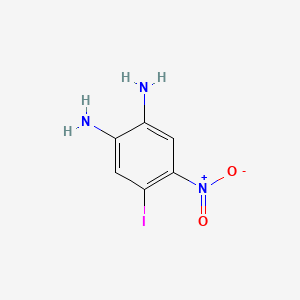

![3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B596005.png)

![2'-(Methylthio)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B596007.png)